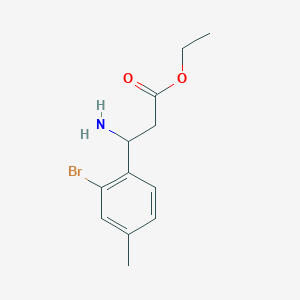
Inhibiteur d'Eg5 IV, VS-83
Vue d'ensemble
Description
Eg5 Inhibitor IV, VS-83 is a small molecule inhibitor that controls the biological activity of Eg5 . This inhibitor is primarily used for cell structure applications .
Synthesis Analysis
The inhibition of kinesin Eg5 by small molecules such as monastrol is currently evaluated as an approach to develop a novel class of antiproliferative drugs for the treatment of malignant tumours .Molecular Structure Analysis
The molecular formula of Eg5 Inhibitor IV, VS-83 is C14H11FN2OS . The molecular weight is 274.31 . The InChI key is MAEYCDNDKNPNQJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Eg5 Inhibitor IV, VS-83 is a cell-permeable Monastrol analog with enhanced potency and selectivity (over 8 other kinesins) in inhibiting mitotic kinesin Eg5-ATPase activity .Physical And Chemical Properties Analysis
Eg5 Inhibitor IV, VS-83 is a solid substance . It is soluble in ethanol (5 mg/mL) and DMSO (50 mg/mL) . It is white in color .Applications De Recherche Scientifique
Inhibiteur d'Eg5 IV, VS-83: Une analyse complète des applications de la recherche scientifique
Recherche sur le cancer Thérapie ciblée: L'this compound a montré des promesses en tant que thérapie ciblée dans la recherche sur le cancer. Il contrôle l'activité biologique d'Eg5, une protéine motrice de la kinésine essentielle à la mitose. En inhibant Eg5, le composé peut induire l'arrêt mitotique et l'apoptose dans les cellules cancéreuses, offrant une approche sélective du traitement du cancer en raison de ses effets minimes sur les cellules non prolifératives .
Études de la structure cellulaire Formation du fuseau mitotique: En biologie cellulaire, l'this compound est utilisé pour étudier la structure cellulaire, en particulier la formation du fuseau mitotique pendant la division cellulaire. L'inhibition d'Eg5 conduit à la formation de fuseaux monoastraux et peut provoquer des anomalies du fuseau et un mauvais alignement des chromosomes, fournissant des informations sur les mécanismes d'assemblage et de maintien du fuseau .
Activité antiproliférative Traitement du glioblastome: L'inhibiteur a démontré une activité antiproliférative plus élevée contre les cellules de glioblastome humain par rapport à d'autres inhibiteurs de la kinésine Eg5. Cela suggère son utilisation potentielle dans le développement de traitements pour le glioblastome, une forme très agressive de cancer du cerveau .
Induction de l'apoptose Mécanismes de mort cellulaire: L'this compound est également utilisé pour étudier les mécanismes d'induction de l'apoptose. En provoquant l'arrêt mitotique, il déclenche l'apoptose dans les cellules, ce qui est un processus essentiel pour comprendre la mort cellulaire et développer de nouvelles stratégies thérapeutiques .
Recherche sur la méiose Bipolarité du fuseau: Le composé est essentiel dans la recherche sur la méiose, où il aide à étudier la bipolarité du fuseau et le maintien des fuseaux méiotiques. Ses effets d'inhibition sont cruciaux pour étudier l'alignement et la ségrégation des chromosomes pendant la méiose .
Études de la spermatogenèse Recherche sur la fertilité: En recherche sur la fertilité, l'this compound aide à étudier la spermatogenèse en examinant son impact sur la formation du fuseau et l'alignement des chromosomes dans les cellules spermatiques. Les anomalies causées par l'inhibition d'Eg5 peuvent fournir des informations précieuses sur la fertilité masculine et les traitements potentiels de l'infertilité .
Mécanisme D'action
Target of Action
The primary target of the compound Eg5 Inhibitor IV, VS-83 is the kinesin spindle protein, also known as Eg5 . This protein plays a crucial role in the formation of bipolar spindles during the mitotic phase . The Eg5 protein controls the segregation of chromosomes in mitosis, making it a vital target for cancer treatment .
Mode of Action
Eg5 Inhibitor IV, VS-83 interacts with its target, the Eg5 protein, by binding to an allosteric site . This binding structurally alters the ATP-binding pocket of the Eg5 protein, thereby inhibiting its enzymatic functions . The inhibition is allosteric, and the binding of inhibitors influences motor activity largely by influencing the dynamics of nucleotide exchange .
Biochemical Pathways
The Eg5 Inhibitor IV, VS-83 affects the ATPase mechanism of the Eg5 protein . The most stable state of the Eg5 protein is the apo state, in which the active site is empty and the motor binds strongly to its microtubule track . The binding of MgATP into the empty active site drives the motor into a new conformational state . The subsequent steps of hydrolysis and Pi release generate a state that tends to detach rapidly from the microtubule . The Eg5 Inhibitor IV, VS-83 works predominantly by stabilizing the active site Mg 2+ ion .
Result of Action
The molecular effect of Eg5 Inhibitor IV, VS-83 is the inhibition of the Eg5 protein’s ATPase activity . On a cellular level, this leads to the formation of monoasters . The inhibition of Eg5 leads to cell cycle arrest during mitosis, giving rise to cells with monopolar spindles . This results in the inhibition of cell division .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Eg5 Inhibitor IV, VS-83, plays a crucial role in biochemical reactions by inhibiting the activity of the mitotic kinesin Eg5-ATPase. This inhibition prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation during cell division. The compound interacts with the Eg5 protein, binding to its ATPase domain and preventing the hydrolysis of ATP, which is necessary for the motor activity of Eg5 .
Cellular Effects
Eg5 Inhibitor IV, VS-83, has profound effects on various types of cells and cellular processes. In cancer cells, the compound induces cell cycle arrest at the mitotic phase, leading to apoptosis. This effect is particularly pronounced in glioblastoma cells, where Eg5 Inhibitor IV, VS-83, exhibits more than tenfold antiproliferative activity compared to Monastrol . The compound also affects cell signaling pathways by disrupting the normal function of the mitotic spindle, which is critical for proper chromosome segregation and cell division . Additionally, Eg5 Inhibitor IV, VS-83, influences gene expression and cellular metabolism by inducing stress responses and apoptotic pathways .
Molecular Mechanism
The molecular mechanism of Eg5 Inhibitor IV, VS-83, involves its binding to the ATPase domain of the Eg5 protein, thereby inhibiting its motor activity. This inhibition prevents the hydrolysis of ATP, which is essential for the movement of Eg5 along microtubules . As a result, the formation of bipolar spindles is disrupted, leading to the accumulation of monopolar spindles and mitotic arrest . The compound’s enhanced potency and selectivity over other kinesins make it a valuable tool for studying the role of Eg5 in mitosis and for developing targeted cancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eg5 Inhibitor IV, VS-83, have been observed to change over time. The compound exhibits optimal antiproliferative activity within 72 hours, with characteristic monoastral spindle phenotypes appearing within 24 hours and apoptotic cells within 48 hours . The stability of Eg5 Inhibitor IV, VS-83, is maintained for up to three months when stored at -20°C, protected from light . Long-term effects on cellular function include sustained mitotic arrest and apoptosis, which contribute to its potential as an anti-cancer agent .
Dosage Effects in Animal Models
The effects of Eg5 Inhibitor IV, VS-83, vary with different dosages in animal models. In vivo studies have shown that the compound effectively suppresses tumor growth in subcutaneous xenograft models at various dosages . Higher doses of Eg5 Inhibitor IV, VS-83, result in more pronounced antitumor activity, but also increase the risk of toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Eg5 Inhibitor IV, VS-83, is involved in metabolic pathways that regulate the activity of the Eg5 protein. The compound interacts with the ATPase domain of Eg5, inhibiting its motor activity and preventing ATP hydrolysis . This inhibition disrupts the normal function of the mitotic spindle, leading to mitotic arrest and apoptosis . The metabolic pathways affected by Eg5 Inhibitor IV, VS-83, include those involved in cell cycle regulation, apoptosis, and stress responses .
Transport and Distribution
Eg5 Inhibitor IV, VS-83, is a cell-permeable compound that can be transported and distributed within cells and tissues . The compound’s ability to permeate cell membranes allows it to reach its target, the Eg5 protein, within the cell . Once inside the cell, Eg5 Inhibitor IV, VS-83, interacts with the ATPase domain of Eg5, inhibiting its motor activity and disrupting mitotic spindle formation . The distribution of the compound within tissues is influenced by its solubility and stability .
Subcellular Localization
The subcellular localization of Eg5 Inhibitor IV, VS-83, is primarily within the cytoplasm, where it interacts with the Eg5 protein . The compound’s ability to inhibit the motor activity of Eg5 leads to the formation of monopolar spindles and mitotic arrest . Eg5 Inhibitor IV, VS-83, does not require specific targeting signals or post-translational modifications to reach its target, as it is cell-permeable and can diffuse freely within the cytoplasm .
Propriétés
IUPAC Name |
5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468002 | |
| Record name | Eg5 Inhibitor IV, VS-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909250-29-9 | |
| Record name | Eg5 Inhibitor IV, VS-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



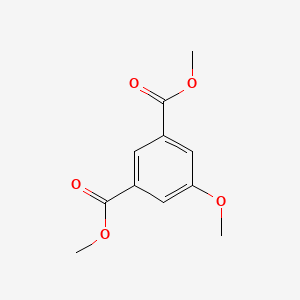

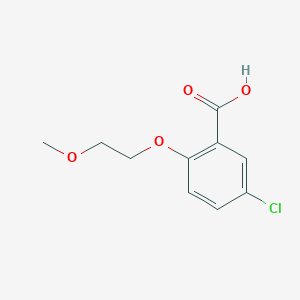

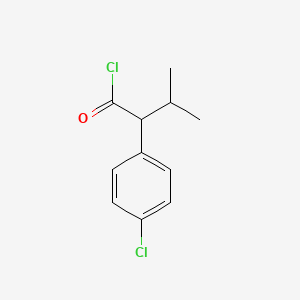
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)


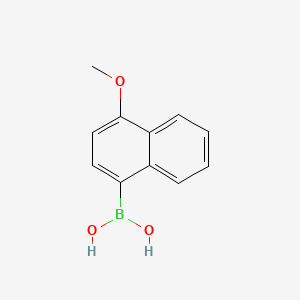
![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)
![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)

